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Compound Name: 4-methoxy-N-phenylbenzamide

Cat. No.: B1582878

An In-depth Technical Guide to 4-methoxy-N-phenylbenzamide (CAS 7465-88-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methoxy-N-phenylbenzamide,
a significant chemical intermediate. Designed for researchers, scientists, and professionals in
drug development, this document delves into the compound's synthesis, characterization,
properties, and potential applications, grounding all information in established scientific
literature and validated protocols.

Core Compound Identity and Significance

4-methoxy-N-phenylbenzamide (CAS No. 7465-88-5) is a substituted aromatic amide with
the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol .[1][2] Structurally, it
consists of a 4-methoxybenzoyl group attached to the nitrogen atom of an aniline moiety. This
compound, also known as N-Phenyl-4-methoxybenzamide or p-Anisanilide, typically appears
as a white crystalline solid.[3]

Its primary significance lies in its role as a versatile intermediate in organic synthesis,
particularly within the pharmaceutical industry.[3] The presence of the amide linkage, a
methoxy group, and two aromatic rings provides multiple sites for further functionalization,
making it a valuable building block for more complex molecules. Preliminary research has
suggested that N-phenylbenzamide scaffolds may possess inherent biological activities,
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including anti-inflammatory and analgesic properties, warranting further investigation for

therapeutic development.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development. The key characteristics of 4-methoxy-N-

phenylbenzamide are summarized below.

Property Value Source(s)
CAS Number 7465-88-5 [11[2][3]
Molecular Formula C14H13NO2 [1][2]13]
Molecular Weight 227.26 g/mol [1112][3]
4-methoxy-N-
IUPAC Name ) [4]
phenylbenzamide
N-Phenyl-4-
Synonyms methoxybenzamide, p- [3]
Anisanilide
Appearance White crystalline solid [3]
Melting Point 169 °C [5]
Boiling Point 301.5°C (at 760 mmHg) [3]
Density 1.181 g/cm3 [3]
Solubility Insoluble in water [6]

Crystal Structure Insights

The definitive three-dimensional structure of 4-methoxy-N-phenylbenzamide was elucidated

by Wang, et al. (2014) using X-ray crystallography.[7] The analysis revealed that the compound

crystallizes in a triclinic system. A notable feature is the significant twist between the two

aromatic rings, with a dihedral angle of 65.18° between their planes.[7] This non-planar

conformation is crucial as it influences the molecule's packing in the solid state and its potential
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interactions with biological targets. In the crystal lattice, molecules are linked into chains by
intermolecular N—H---O hydrogen bonds between the amide groups.[7]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-methoxy-N-phenylbenzamide is most reliably achieved through the
Schotten-Baumann reaction, a classic and efficient method for forming amides from acid
chlorides and amines.

Principle of Synthesis

This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom
of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-
methoxybenzoyl chloride. A base, typically a tertiary amine like triethylamine, is added to act as
an acid scavenger, neutralizing the hydrochloric acid (HCI) byproduct and driving the reaction
to completion.

Experimental Protocol

Materials and Reagents:

Aniline (10 mmol)

e 4-methoxybenzoyl chloride (10 mmol)

 Triethylamine (1.1 eq)

e Dichloromethane (DCM, anhydrous)

» Ethyl alcohol (for recrystallization)

o Deionized water

Step-by-Step Methodology:

e Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and
condenser, add aniline (0.93 g, 10 mmol) and dichloromethane (15 mL). Begin stirring to
ensure complete dissolution.
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e Base Addition: Add triethylamine (0.5 mL) to the solution.

e Acyl Chloride Addition: Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the
stirring solution. The gradual addition is a critical control measure to manage the exothermic
nature of the reaction and prevent side reactions.

e Reaction at Room Temperature: Stir the reaction mixture at room temperature for 1 hour to
allow for the initial formation of the amide.

o Reflux: Heat the mixture to reflux and maintain for 2 hours. This step ensures the reaction
proceeds to completion, maximizing the yield of the desired product.

e Product Isolation: Upon cooling, the product will precipitate as a white powder. Collect the
solid by vacuum filtration.

e Washing (Workup): Wash the collected solid thoroughly three times with water to remove the
triethylamine hydrochloride salt and any water-soluble impurities. Follow this with a wash
using a small amount of cold dichloromethane to remove any unreacted starting materials.

 Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal
amount of hot ethyl alcohol. Allow the solution to cool slowly to room temperature, then place
it in an ice bath to induce the formation of well-defined, colorless crystals.

e Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to
remove any residual solvent.

Protocol Validation

This protocol is self-validating. The purity of the final product can be readily assessed by taking
a melting point. A sharp melting point that matches the literature value (169 °C) indicates high
purity.[5] Further structural confirmation is achieved through the analytical techniques described
in the following section.
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Caption: Synthesis workflow for 4-methoxy-N-phenylbenzamide.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic methods provides unambiguous structural verification.

* 1H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that map
to the molecule's structure. Expected chemical shifts (in CDCIs) include a singlet for the
methoxy (-OCHs) protons around 3.8 ppm, distinct doublets for the protons on the 4-
methoxy-substituted ring, a series of multiplets for the protons on the N-phenyl ring, and a
broad singlet for the amide (N-H) proton.[8]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The
spectrum will prominently feature a strong absorption band for the amide C=0 stretch
(Amide 1) around 1650 cm~t and another for the N-H stretch near 3300 cm~1.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The electron impact (El) or electrospray ionization (ESI) spectrum should show a
molecular ion peak [M]* or [M+H]* at m/z corresponding to 227.26.[4]

Elemental Analysis: Combustion analysis can be performed to confirm the empirical formula
by determining the percentage composition of Carbon, Hydrogen, and Nitrogen, which
should align with the theoretical values for C1aH13NO2.

Potential Applications in Research and
Development

The utility of 4-methoxy-N-phenylbenzamide extends across several areas of chemical and
pharmaceutical research.

Pharmaceutical Intermediate: Its primary role is as a scaffold for the synthesis of more
complex drug candidates. For instance, derivatives of N-phenylbenzamide have been

synthesized and evaluated for their antiviral activity against Enterovirus 71 (EV71), the
causative agent of hand-foot-and-mouth disease.[9]

Lead Structure for Drug Discovery: The core structure has been associated with potential
anti-inflammatory, analgesic, and anticancer activities, making it an attractive starting point
for medicinal chemistry campaigns aimed at developing new therapeutic agents.[3]

Material Science: The rigid, hydrogen-bonding nature of the amide linkage makes this and
similar molecules candidates for investigation in the development of novel organic materials,
including liquid crystals and polymers.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 4-
methoxy-N-phenylbenzamide.

o General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact
with skin and eyes.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.
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e Hazards: While specific toxicity data for this compound is limited, related benzanilides can
cause eye irritation.[6] It is crucial to consult the material safety data sheet (MSDS) provided
by the supplier before use.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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